5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a tetrahydropyrimidine ring. Key structural elements include:
- A trifluoromethyl (CF₃) group at position 7, enhancing lipophilicity and metabolic stability .
- A carboxylic acid moiety at position 2, enabling salt formation and solubility modulation.
This compound is cataloged under CAS 1006434-36-1 and is structurally related to bioactive pyrazolo-pyrimidine derivatives, which are often explored for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-6-7(5-20(2)18-6)8-3-10(13(14,15)16)21-11(17-8)4-9(19-21)12(22)23/h4-5,8,10,17H,3H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUJVZMKFLVFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. The following sections detail the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure can be represented as follows:
This structure features a pyrazole core with various substitutions that enhance its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. Specifically, compounds derived from this scaffold have been reported to inhibit tumor growth in colon cancer models (CaCO-2) with promising IC50 values .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | CaCO-2 | TBD |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, some derivatives have exhibited selective COX-2 inhibition with a selectivity index surpassing that of established anti-inflammatory drugs like celecoxib .
Antimicrobial and Antiviral Properties
Pyrazole derivatives have also been investigated for their antimicrobial and antiviral activities. The presence of the pyrazole ring enhances the interaction with biological targets such as bacterial enzymes and viral proteins. Studies have indicated that some compounds show activity against a range of pathogens including bacteria and viruses .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to reduced production of pro-inflammatory mediators.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several studies have explored the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Anticancer Study : A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines and reported significant cytotoxicity with select derivatives leading to apoptosis through caspase activation .
- Anti-inflammatory Study : Another research focused on the anti-inflammatory effects of a series of pyrazolo[1,5-a]pyrimidines and found that some compounds exhibited superior inhibition compared to traditional NSAIDs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to pyrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. Specifically, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for its potential to inhibit various kinases involved in cancer progression. One study highlighted its ability to act as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling in neuronal cells .
Antiviral Properties
Another area of research focuses on the antiviral properties of this compound. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can target viral polymerases, suggesting that this compound may interfere with the replication of viruses such as influenza A. The mechanism involves binding to specific sites on the viral polymerase complex, thereby inhibiting its function and reducing viral load .
Agriculture
Pesticidal Applications
The compound has also been evaluated for its potential use as a pesticide. Its structure allows it to interact with biological pathways in pests, potentially disrupting their growth and reproduction. The trifluoromethyl group is particularly notable for enhancing biological activity and stability in agricultural formulations .
Material Science
Polymer Chemistry
In material science, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their ability to form polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved resistance to environmental degradation and enhanced functional properties.
Comprehensive Data Table
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of AAK1 kinase involved in cancer pathways |
| Antiviral Properties | Targeting viral polymerases to inhibit replication | |
| Agriculture | Pesticidal Applications | Disruption of pest growth and reproduction |
| Material Science | Polymer Chemistry | Enhanced thermal and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively inhibit cancer cell proliferation in vitro. The compound was shown to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Case Study 2: Antiviral Mechanism
Research on influenza A virus polymerase revealed that compounds similar to this compound could bind to the PA-PB1 interface of the polymerase complex. This binding prevents the assembly necessary for viral replication.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
- Trifluoromethyl (CF₃) vs.
Aromatic and Heterocyclic Modifications
Key Observations :
Functional Group Comparisons
Key Observations :
- The carboxylic acid group in the target compound facilitates salt formation (e.g., sodium salts) for aqueous formulations, whereas ester derivatives act as prodrugs with better bioavailability .
Q & A
Basic: How can researchers optimize the synthesis of this compound to achieve high purity and yield?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step condensation reactions. For the target compound:
- Step 1: Use 5-aminopyrazole as a precursor, reacting with trifluoromethyl-containing enones or enol ethers to form the tetrahydropyrimidine core. Adjust solvent polarity (e.g., ethanol or DMF) to improve solubility of intermediates .
- Step 2: Introduce the 1,3-dimethylpyrazole substituent via nucleophilic substitution or palladium-catalyzed cross-coupling under inert atmospheres .
- Step 3: Carboxylic acid functionalization at the 2-position can be achieved by hydrolysis of ester precursors using NaOH/EtOH (reflux, 6–8 hours), followed by acidification to precipitate the product .
- Purification: Recrystallize from ethanol or acetonitrile to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Key Data:
- Typical yields for analogous pyrazolo[1,5-a]pyrimidines range from 60–75% .
- Melting points for structurally related compounds fall between 220–265°C, serving as a benchmark for purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign signals using 2D experiments (COSY, HSQC). The trifluoromethyl group (-CF3) appears as a quartet in 19F NMR (~-60 ppm) .
- IR Spectroscopy: Confirm carboxylic acid (-COOH) via O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Resolve the tetrahydropyrimidine ring conformation and substituent spatial arrangement. For example, the trifluoromethyl group in analogous compounds adopts a chair-like conformation .
- Mass Spectrometry: Use ESI-MS to confirm molecular weight (expected [M+H]+ ~ 400–450 Da) and fragmentation patterns .
Basic: How should researchers design preliminary bioactivity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with purine-binding sites (e.g., kinases, GTPases) due to structural mimicry of purines .
- In Vitro Assays:
- Use fluorescence polarization to measure binding affinity to kinases (e.g., KDR kinase) .
- Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity: Test against human cell lines (e.g., HEK293) using MTT assays. Compare IC50 values to reference drugs (e.g., celecoxib for anti-inflammatory activity) .
Key Consideration: Maintain solubility by using DMSO stocks (<1% v/v) and PBS buffer (pH 7.4) .
Advanced: What computational strategies predict reactivity and regioselectivity in derivatization reactions?
Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) at the B3LYP/6-31G* level to model electrophilic substitution at the pyrazole and pyrimidine rings. The trifluoromethyl group directs electrophiles to the 3-position due to inductive effects .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction intermediates. Polar aprotic solvents stabilize charged transition states in carboxylation steps .
- Machine Learning: Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal conditions (temperature, catalyst) for new derivatives .
Case Study: ICReDD’s workflow reduced reaction optimization time by 40% for analogous heterocycles .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can distinguish between static conformers (sharp signals at low temps) and dynamic equilibria (broad signals at high temps). For example, the tetrahydropyrimidine ring may exhibit chair–boat interconversion .
- Decoupling Experiments: Use 19F-1H HOESY to confirm spatial proximity between -CF3 and aromatic protons .
- Crystallographic Validation: Compare NMR-derived dihedral angles with X-ray data. Discrepancies >5° suggest motional averaging in solution .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design: Convert the carboxylic acid to a methyl ester or amide pro-moiety. Hydrolyze in vivo via esterases .
- Co-Crystallization: Use cyclodextrins or arginine to form inclusion complexes. For example, β-cyclodextrin increased solubility of analogous pyrazolo[1,5-a]pyrimidines by 15-fold .
- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt. Monitor pH stability (4.5–7.4) .
Data: LogP values for similar compounds range from 2.1–3.5; aim for LogP <2.5 to enhance solubility .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer:
- Core Modifications:
- Functional Group Additions: Introduce sulfonamides at the 7-position to improve kinase inhibition (e.g., IC50 reduction from 120 nM to 45 nM in KDR kinase assays) .
- 3D-QSAR Models: Build using CoMFA/CoMSIA on a library of 50+ analogs. Focus on electrostatic potential maps near the carboxylate group .
Validation: Compare in silico predictions with in vitro IC50 data for iterative refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
